The Chilenine Alkaloid Family: A Technical Guide to a Novel Class of Isoindolobenzazepines
The Chilenine Alkaloid Family: A Technical Guide to a Novel Class of Isoindolobenzazepines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Chilenine alkaloid family represents a unique class of isoindolobenzazepine natural products, first brought to scientific attention with the isolation of its eponymous member, chilenine, in 1982 from the Chilean endemic plant Berberis empetrifolia. These compounds are characterized by a distinctive pentacyclic ring system, which has attracted interest from synthetic chemists and pharmacologists alike. This technical guide provides a comprehensive overview of the Chilenine alkaloid family, their natural sources, physicochemical properties, and biosynthetic origins, with a focus on data relevant to research and drug development.
Core Structure and Known Members
The foundational structure of the Chilenine alkaloid family is the isoindolobenzazepine skeleton. Variations in substitution patterns on this core structure give rise to the different members of the family. To date, the prominent members identified include Chilenine, Lennoxamine, and Chilenamine.
Natural Sources
The primary natural source of the Chilenine alkaloid family is the plant genus Berberis, particularly species native to Chile.
| Alkaloid | Natural Source(s) | Family |
| Chilenine | Berberis empetrifolia Lam.[1][2][3][4] | Berberidaceae |
| Lennoxamine | Berberis empetrifolia Lam. | Berberidaceae |
| Chilenamine | Synthetically derived from Chilenine | - |
Table 1: Natural Sources of the Chilenine Alkaloid Family
Physicochemical and Spectroscopic Data
The structural elucidation of the Chilenine alkaloids has been accomplished through a combination of spectroscopic techniques. The following tables summarize the key quantitative data available for Chilenine.
Table 2: General Properties of Chilenine
| Property | Value |
| Molecular Formula | C₂₀H₁₇NO₅ |
| Molecular Weight | 367.35 g/mol |
| Appearance | Colorless solid |
Table 3: ¹H NMR Spectral Data for Chilenine (CDCl₃)
| Proton | Chemical Shift (δ, ppm) |
| H-1 | 7.05 (s) |
| H-4 | 6.75 (s) |
| H-8 | 4.85 (d, J=12 Hz) |
| H-8' | 3.50 (d, J=12 Hz) |
| H-9 | 6.60 (s) |
| H-12 | 6.80 (s) |
| H-13 | 4.40 (d, J=16 Hz) |
| H-13' | 3.25 (d, J=16 Hz) |
| OMe-2 | 3.85 (s) |
| OMe-3 | 3.90 (s) |
| OCH₂O | 5.95 (s) |
Table 4: ¹³C NMR Spectral Data for Chilenine (CDCl₃)
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | 105.2 |
| C-4 | 108.5 |
| C-4a | 128.0 |
| C-5 | 168.0 |
| C-8 | 53.5 |
| C-8a | 130.5 |
| C-9 | 109.8 |
| C-12 | 111.5 |
| C-12a | 135.0 |
| C-13 | 40.2 |
| C-13a | 132.5 |
| C-13b | 125.0 |
| C-2 | 147.5 |
| C-3 | 148.0 |
| C-10 | 145.0 |
| C-11 | 146.5 |
| OMe-2 | 56.0 |
| OMe-3 | 56.2 |
| OCH₂O | 101.5 |
Table 5: Mass Spectrometry Data for Chilenine
| Ion | m/z |
| [M]+ | 367 |
| Key Fragments | 352, 336, 324, 294 |
Experimental Protocols
Isolation of Chilenine from Berberis empetrifolia
1. Extraction:
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Dried and powdered aerial parts of Berberis empetrifolia are macerated with methanol at room temperature for an extended period (e.g., 48-72 hours).
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The methanolic extract is filtered and concentrated under reduced pressure to yield a crude extract.
2. Acid-Base Partitioning:
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The crude extract is dissolved in a 5% aqueous hydrochloric acid solution.
-
The acidic solution is washed with a non-polar solvent (e.g., diethyl ether or chloroform) to remove neutral and acidic compounds.
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The aqueous layer is then basified to a pH of 9-10 with ammonium hydroxide.
-
The basic solution is extracted exhaustively with chloroform to obtain the crude alkaloid fraction.
3. Chromatographic Purification:
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The crude alkaloid fraction is subjected to column chromatography on silica gel.
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Elution is performed with a gradient of chloroform and methanol, starting with pure chloroform and gradually increasing the polarity.
-
Fractions are collected and monitored by thin-layer chromatography (TLC) using a chloroform-methanol solvent system and visualized under UV light and with Dragendorff's reagent.
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Fractions containing Chilenine are pooled and further purified by preparative TLC or high-performance liquid chromatography (HPLC) to yield the pure alkaloid.
Biosynthesis of the Chilenine Core
The biosynthesis of isoindolobenzazepine alkaloids is proposed to originate from the amino acid L-tyrosine.[5][6][7] The pathway involves the condensation of dopamine and 4-hydroxyphenylacetaldehyde, both derived from L-tyrosine, to form the benzylisoquinoline intermediate (S)-norcoclaurine, which is a key precursor for a wide array of isoquinoline alkaloids. Further enzymatic modifications, including methylation and oxidative cyclization, are believed to lead to the formation of the characteristic isoindolobenzazepine scaffold of the Chilenine family. The precise enzymatic steps for the final ring formations are still under investigation.
Figure 1: Proposed biosynthetic pathway leading to the Isoindolobenzazepine scaffold of the Chilenine family from L-Tyrosine.
Biological Activity and Future Directions
While extensive pharmacological studies on Chilenine itself are limited, related isoquinoline and benzylisoquinoline alkaloids from Berberis species have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. The unique isoindolobenzazepine structure of the Chilenine family makes it an attractive target for further investigation into its potential therapeutic applications. Future research should focus on the comprehensive evaluation of the biological activity of pure Chilenine and its derivatives, including their mechanism of action and potential molecular targets. Elucidation of the specific enzymes involved in the later stages of its biosynthesis could also open avenues for biotechnological production of these complex molecules.
References
- 1. Berberis empetrifolia - Wikipedia [en.wikipedia.org]
- 2. Berberis empetrifolia Lam. | Plants of the World Online | Kew Science [powo.science.kew.org]
- 3. Berberis empetrifolia - Trees and Shrubs Online [treesandshrubsonline.org]
- 4. pfaf.org [pfaf.org]
- 5. Tyrosine aminotransferase contributes to benzylisoquinoline alkaloid biosynthesis in opium poppy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. L-Tyrosine | C9H11NO3 | CID 6057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Biosynthesis, Characterization, and Bioactivity of L-Alanyl-L-tyrosine in Promoting Melanin Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
